molecular formula C18H17NO2 B4999903 3-Hydroxy-3-(4-methylphenyl)-2-prop-2-enylisoindol-1-one

3-Hydroxy-3-(4-methylphenyl)-2-prop-2-enylisoindol-1-one

Cat. No.: B4999903
M. Wt: 279.3 g/mol
InChI Key: MPWRSLDCRFPVHB-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(4-methylphenyl)-2-prop-2-enylisoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a hydroxy group, a methylphenyl group, and a prop-2-enyl group attached to an isoindolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(4-methylphenyl)-2-prop-2-enylisoindol-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the isoindolinone core, followed by the introduction of the hydroxy, methylphenyl, and prop-2-enyl groups through various substitution and addition reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(4-methylphenyl)-2-prop-2-enylisoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the double bond in the prop-2-enyl group.

    Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a saturated isoindolinone derivative.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-Hydroxy-3-(4-methylphenyl)-2-prop-2-enylisoindol-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4-methylphenyl)-2-prop-2-enylisoindol-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the isoindolinone core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-(4-methylphenyl)propanenitrile: Similar structure but with a nitrile group instead of the isoindolinone core.

    3-Hydroxy-4-methoxyphenylacetic acid: Contains a hydroxy and methoxy group but lacks the isoindolinone core.

    Indole derivatives: Share the indole nucleus but differ in the substitution pattern and functional groups.

Uniqueness

3-Hydroxy-3-(4-methylphenyl)-2-prop-2-enylisoindol-1-one is unique due to its combination of functional groups and the isoindolinone core, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-hydroxy-3-(4-methylphenyl)-2-prop-2-enylisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-3-12-19-17(20)15-6-4-5-7-16(15)18(19,21)14-10-8-13(2)9-11-14/h3-11,21H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWRSLDCRFPVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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